ICRF-196

Topoisomerase II inhibition Stereochemistry-activity relationship Bisdioxopiperazine

ICRF-196 is a 1:1 racemic mixture of ICRF-193 enantiomers, serving as a critical negative control for stereospecific topoisomerase II inhibition studies. Unlike poisons (e.g., etoposide) or iron chelators (e.g., ADR-925), it traps Topo II in a closed-clamp conformation without inducing direct DNA double-strand breaks. With sub-micromolar potency (IC50 0.21–0.26 μM) in leukemia models, it is ideal for investigating differentiation therapy, apoptosis, and cardioprotective structure-activity relationships. Researchers can dissect catalytic inhibition versus poison mechanics under varied assay conditions, ensuring observed effects are stereochemistry-dependent. Select ICRF-196 for mechanistic validation that ICRF-193 or dexrazoxane cannot provide.

Molecular Formula C12H18N4O4
Molecular Weight 282.30 g/mol
CAS No. 21416-68-2
Cat. No. B1208411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICRF-196
CAS21416-68-2
Synonyms4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-2,6-piperazinedione
ICRF 193
ICRF-193
Molecular FormulaC12H18N4O4
Molecular Weight282.30 g/mol
Structural Identifiers
SMILESCC(C(C)N1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2
InChIInChI=1S/C12H18N4O4/c1-7(15-3-9(17)13-10(18)4-15)8(2)16-5-11(19)14-12(20)6-16/h7-8H,3-6H2,1-2H3,(H,13,17,18)(H,14,19,20)
InChIKeyOBYGAPWKTPDTAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ICRF-196 (CAS 21416-68-2): Bisdioxopiperazine Topoisomerase II Catalytic Inhibitor for Cancer and Cardioprotection Research


ICRF-196 is a bis(2,6-dioxopiperazine) derivative that functions as a catalytic inhibitor of DNA topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription. Unlike topoisomerase II poisons that stabilize cleavable complexes and induce DNA double-strand breaks, ICRF-196 belongs to a structurally unique class that traps the enzyme in a closed-clamp conformation around DNA without generating direct DNA damage [1]. The compound is a racemic mixture comprising the (S,S)- and (R,R)-stereoisomers of ICRF-193, and it serves as a research tool for investigating topoisomerase II inhibition, apoptosis induction, and cardioprotective mechanisms .

Why ICRF-196 Cannot Be Substituted with Other Bisdioxopiperazines or Topoisomerase II Inhibitors


The bisdioxopiperazine class exhibits profound stereochemical and mechanistic differentiation. Substitution with ICRF-193 (the meso isomer) results in vastly superior potency, as the (S,S)- and (R,R)-enantiomers present in ICRF-196 are nearly inactive as topoisomerase II inhibitors [1]. Cross-resistance profiles further prevent simple analog interchange: cell lines selected for resistance to ICRF-187 display cross-resistance to ICRF-193 ranging from 8- to 500-fold, demonstrating that even structurally similar bisdioxopiperazines encounter distinct target interactions and resistance mechanisms [2]. Additionally, ICRF-196 differs mechanistically from topoisomerase II poisons (e.g., etoposide) and iron-chelating agents (e.g., dexrazoxane metabolite ADR-925), necessitating specific compound selection for experimental aims.

Quantitative Evidence for ICRF-196 Differentiation: Potency, Selectivity, and Mechanism


ICRF-196 vs. ICRF-193 (Meso Isomer): Stereochemistry Drives >10-Fold Potency Difference

ICRF-196 is a racemic mixture of (S,S)- and (R,R)-ICRF-193. The meso isomer ICRF-193 is the most potent topoisomerase II inhibitor in the bisdioxopiperazine series, whereas the (S,S)- and (R,R)-enantiomers that constitute ICRF-196 are nearly inactive. In vitro decatenation assays using purified human topoisomerase IIα demonstrate that the (S,S)- and (R,R)-isomers exhibit minimal inhibitory activity compared to the meso isomer [1]. This stereochemical dependence translates to cellular potency: ICRF-193 inhibits growth of human myeloid leukemia cell lines (NB4, HT-93, HL-60, U937) with an IC50 range of 0.21–0.26 μM . In contrast, the racemic mixture ICRF-196 would be expected to require approximately twice the concentration to achieve equivalent target engagement due to the 50% inactive enantiomer content.

Topoisomerase II inhibition Stereochemistry-activity relationship Bisdioxopiperazine

ICRF-193 (Active Isomer of ICRF-196) vs. ICRF-154: Superior Antiproliferative Potency in Leukemia Models

The active isomer ICRF-193 demonstrates >50-fold greater antiproliferative potency than the parent bisdioxopiperazine ICRF-154 across multiple human leukemia cell lines. In a direct comparative study, IC50 values for ICRF-193 ranged from 0.21–0.26 μM, whereas ICRF-154 exhibited IC50 values of 12.2–14.5 μM in the same cell lines [1]. Since ICRF-196 is the racemic mixture of ICRF-193 enantiomers, its active fraction (ICRF-193 content) retains this potency advantage over earlier-generation bisdioxopiperazines.

Leukemia Antiproliferative Topoisomerase II catalytic inhibition

ICRF-193 (Active Isomer of ICRF-196) vs. Dexrazoxane (ICRF-187): Enhanced Cardioprotective Efficacy via Topoisomerase IIβ Targeting

In a comprehensive structure-activity relationship study of dexrazoxane analogues, ICRF-193 was identified as the most potent bisdioxopiperazine against anthracycline-induced toxicity to cardiomyocytes. ICRF-193 inhibited and depleted topoisomerase IIβ in cardiomyocytes more efficiently than dexrazoxane (ICRF-187) and demonstrated the highest cardioprotective efficiency among all tested analogues [1]. Importantly, the cardioprotection afforded by ICRF-193 did not interfere with the antiproliferative activity of anthracyclines against tumor cells. As ICRF-196 is the racemic precursor containing the active ICRF-193 isomer, it provides a source of this superior cardioprotective scaffold.

Cardioprotection Anthracycline cardiotoxicity Topoisomerase IIβ

ICRF-193 (Active Isomer of ICRF-196): Dual Mechanism as Both Catalytic Inhibitor and Topoisomerase II Poison

ICRF-193 exhibits a dual mechanism of action that distinguishes it from other bisdioxopiperazines. While historically classified as a pure catalytic inhibitor that traps topoisomerase II in a closed-clamp conformation without inducing DNA strand breaks, subsequent studies using chaotropic protein denaturants revealed that ICRF-193 is also a significant topoisomerase II poison [1]. Under appropriate assay conditions, ICRF-193 stabilizes cleavable complexes and induces DNA strand breaks, a property not uniformly observed across all bisdioxopiperazines. This dual functionality—catalytic inhibition under standard conditions and poisoning activity revealed under denaturing conditions—provides unique experimental utility for dissecting topoisomerase II mechanisms.

Topoisomerase II poisoning Catalytic inhibition DNA damage

Optimal Research Applications for ICRF-196 Based on Quantitative Differentiation Evidence


Stereochemical Control Experiments for Topoisomerase II Inhibition Studies

ICRF-196 serves as an essential racemic control when investigating the stereospecificity of bisdioxopiperazine-topoisomerase II interactions. Given that the (S,S)- and (R,R)-enantiomers are nearly inactive while the meso isomer ICRF-193 is highly potent [1], ICRF-196 provides a 1:1 mixture of active and inactive configurations. This enables researchers to validate that observed cellular effects are specifically attributable to stereochemistry-dependent target engagement rather than non-specific mechanisms.

Cardioprotective Agent Development and Anthracycline Cardiotoxicity Research

Based on evidence that ICRF-193 is the most potent bisdioxopiperazine cardioprotectant, surpassing clinically approved dexrazoxane in topoisomerase IIβ inhibition and cardiomyocyte protection [1], ICRF-196 is valuable as a research precursor for cardioprotection studies. The compound can be used to investigate structure-activity relationships governing topoisomerase IIβ-mediated protection against anthracycline-induced cardiac damage, and as a benchmark for developing novel cardioprotective agents.

Investigating Dual Catalytic Inhibition and Poisoning Mechanisms of Topoisomerase II

The unique property of ICRF-193—functioning as both a catalytic inhibitor (closed-clamp trapping) and a poison (cleavable complex stabilization) depending on assay conditions [1]—makes ICRF-196 a critical tool for mechanistic dissection. Researchers can employ ICRF-196 to study the transition between these two modes of topoisomerase II inhibition, to evaluate assay condition-dependent detection of DNA damage, and to compare the cellular consequences of catalytic inhibition versus poison-induced DNA breaks.

Leukemia Cell Differentiation and Apoptosis Pathway Analysis

ICRF-196, through its active ICRF-193 content, exhibits sub-micromolar antiproliferative activity (IC50 = 0.21–0.26 μM) against multiple human leukemia cell lines, including acute promyelocytic leukemia (NB4, HT-93) and myeloid leukemia (HL-60, U937) models [1]. This potency, combined with the compound's ability to induce granulocytic differentiation and apoptosis without direct DNA damage, positions ICRF-196 as a valuable tool for studying differentiation therapy approaches and apoptosis signaling pathways in hematologic malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ICRF-196

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.